molecular formula C12H11BrN2 B3059283 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl- CAS No. 96517-98-5

2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-

Cat. No. B3059283
CAS RN: 96517-98-5
M. Wt: 263.13 g/mol
InChI Key: FDZLIXVMGJIMQF-UHFFFAOYSA-N
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Description

2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- , also known as 6-Bromo-2,2’-bipyridine , is a heterocyclic compound with the empirical formula C10H7BrN2 . It features a bipyridine core modified with bromomethyl groups at positions 6 and 6’ . The compound exists as lumps and has a molecular weight of approximately 235.08 g/mol .


Synthesis Analysis

6-Bromo-2,2’-bipyridine can be synthesized through various methods. One common approach involves the bromination of 2,2’-bipyridine using a brominating agent. The reaction introduces bromine atoms at the 6th positions of both pyridine rings. Detailed synthetic procedures and optimization conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,2’-bipyridine consists of two pyridine rings connected by a central carbon-carbon bond. The bromomethyl groups are attached to the 6th carbon atoms of each pyridine ring. The compound adopts a planar configuration, allowing for potential coordination with metal ions or other ligands .


Chemical Reactions Analysis

  • Cross-Coupling Reactions : The bromine atoms can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form more complex molecules .
  • Ligand Synthesis : It can be used to prepare ligands for coordination chemistry or catalysis .
  • Functionalization : The bromomethyl groups can be further functionalized to introduce additional substituents .

Physical And Chemical Properties Analysis

  • Melting Point : 85-87°C .

Safety and Hazards

  • Hazard Statements : May cause acute toxicity if ingested (H301), eye irritation (H315), skin irritation (H319), and respiratory irritation (H335) .
  • Storage : Store as a combustible solid in a well-ventilated area .

properties

IUPAC Name

2-(bromomethyl)-6-(6-methylpyridin-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-9-4-2-6-11(14-9)12-7-3-5-10(8-13)15-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZLIXVMGJIMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC(=N2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466985
Record name 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96517-98-5
Record name 6-(Bromomethyl)-6′-methyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96517-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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